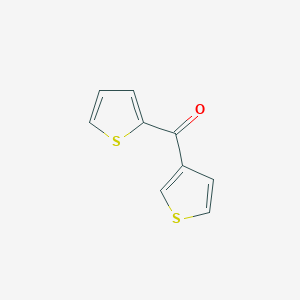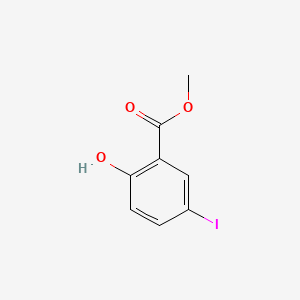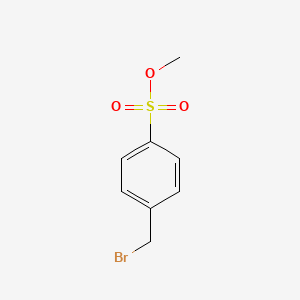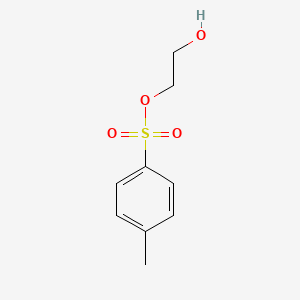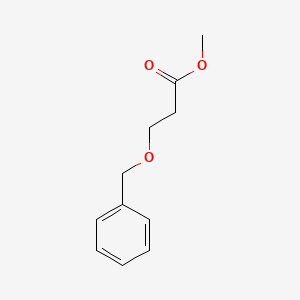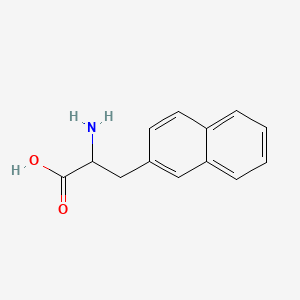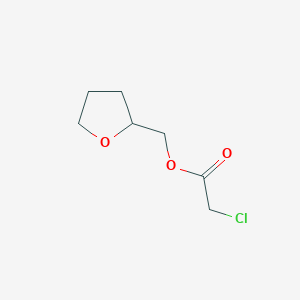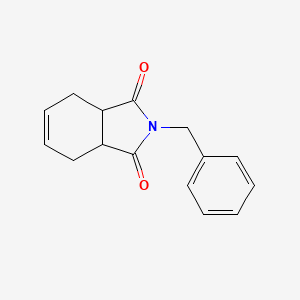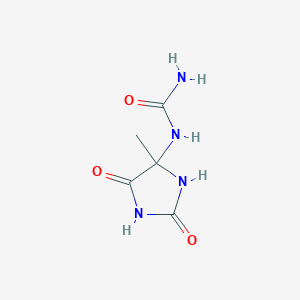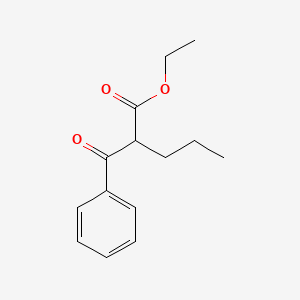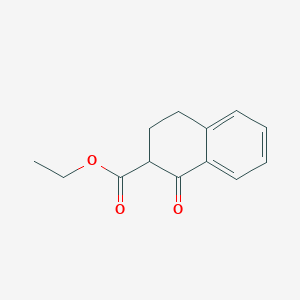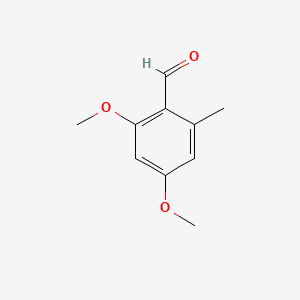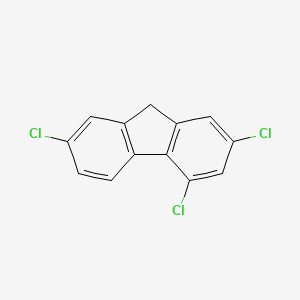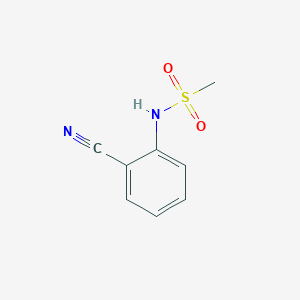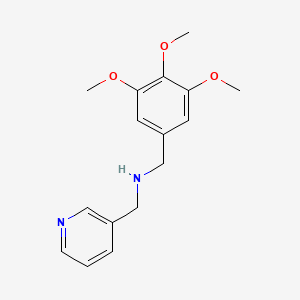
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” is a chemical compound with the molecular formula C16H20N2O3 . It has a molecular weight of 288.34200 .
Molecular Structure Analysis
The molecular structure of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” consists of a pyridine ring attached to a benzyl group through a methylene bridge . The benzyl group is substituted with three methoxy groups at the 3rd, 4th, and 5th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine” are as follows :
Wissenschaftliche Forschungsanwendungen
Catalytic Applications : Singh et al. (2017) synthesized Schiff bases containing an indole core with pyridin-ylmethyl groups. These complexes were efficient as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Fluorescence and Binding Properties : Liang et al. (2009) investigated ligands derived from pyridin-ylmethyl groups for their fluorescence properties and binding with metal ions like Zn(2+) and Cu(2+). These ligands showed significant red shifts in fluorescence emission and high fluorescence enhancement (Liang et al., 2009).
Construction of Coordination Polymers : Zhang et al. (2013) utilized flexible unsymmetrical bis(pyridyl) ligands for forming helical silver(I) coordination polymers. This research demonstrated the potential of pyridin-ylmethyl groups in constructing complex structures (Zhang et al., 2013).
Receptor Binding Assays : Guca (2014) synthesized compounds from pyrazolo[1,5-α]pyridine-3-carbaldehyde and pyridin-ylmethyl groups and evaluated their receptor binding affinity. This indicates their potential use in designing ligands for specific receptors (Guca, 2014).
Photoredox Catalysis : Rohokale et al. (2016) used pyridin-ylmethyl groups in the synthesis of 2,4,6-triarylpyridines via oxidative eosin Y photoredox catalysis. This method highlights the role of pyridin-ylmethyl groups in facilitating photoredox reactions (Rohokale et al., 2016).
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-14-7-13(8-15(20-2)16(14)21-3)11-18-10-12-5-4-6-17-9-12/h4-9,18H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGBWAMPNKPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

